molecular formula C6H9ClF3NO B2749894 (1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride CAS No. 2375248-56-7

(1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride

Cat. No. B2749894
CAS RN: 2375248-56-7
M. Wt: 203.59
InChI Key: FTCWVXUMTCPZHY-YMDUGQBDSA-N
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Description

The compound “(1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride” belongs to a class of organic compounds known as azabicycloheptanes . These are organic compounds containing a bicyclic structure that is made up of a seven-member ring with one nitrogen atom and one oxygen atom .


Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds such as (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives have been synthesized using an epimerization–lactamization cascade reaction . This process involves the use of functionalized (2S,4R)-4-aminoproline methyl esters .


Molecular Structure Analysis

The molecular structure of this compound would likely be similar to other azabicycloheptanes, which typically have a seven-member ring with one nitrogen atom and one oxygen atom . The trifluoromethyl group would likely be attached to the seventh carbon in the ring .

Scientific Research Applications

Pharmaceutical Synthesis

The compound shows potential in the synthesis of pharmaceuticals, particularly in the formation of lactam derivatives through an epimerization–lactamization cascade reaction . This process is crucial for creating a variety of pharmacologically active molecules, including antibiotics and other bioactive compounds.

Catalysis

In catalysis, this compound could be used to develop new catalytic processes due to its unique bicyclic structure. For example, it might facilitate intramolecular cyclopropanation reactions, which are valuable in synthesizing complex organic molecules .

properties

IUPAC Name

(1R,6S,7R)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO.ClH/c7-6(8,9)3-4-5(3)11-2-1-10-4;/h3-5,10H,1-2H2;1H/t3-,4+,5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCWVXUMTCPZHY-YMDUGQBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C(C2N1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]2[C@@H]([C@@H]2N1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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